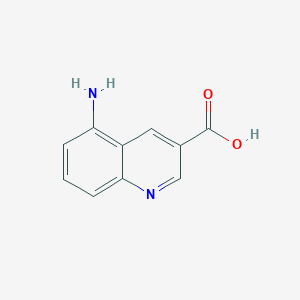

5-Aminoquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Aminoquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is composed of a benzene ring fused with a pyridine ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-nitroquinoline with a reducing agent to form 5-aminoquinoline, which is then carboxylated to yield the desired product . Another method includes the use of copper salt-D-glucose in aqueous ethanol as a green solvent, with proline as a ligand and proton source .

Industrial Production Methods: Industrial production often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods are preferred due to their efficiency and reduced environmental impact .

化学反応の分析

Types of Reactions: 5-Aminoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Quinoline-3-carboxylic acid derivatives.

Reduction: 5-Aminoquinoline derivatives.

Substitution: N-alkyl or N-acyl quinoline derivatives.

科学的研究の応用

Therapeutic Applications

5-Aminoquinoline-3-carboxylic acid and its derivatives have been investigated for their pharmacological properties, particularly in the treatment of various diseases:

- Antitumor Activity : Several studies have demonstrated that quinoline derivatives exhibit potent antitumor activity. For instance, derivatives of quinoline-3-carboxylic acids have been shown to act as antiproliferative agents against cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) . The selectivity of these compounds can be enhanced by modifying their pKa values, allowing for improved targeting of cancer cells over non-cancerous cells.

- Antibacterial Properties : The 4-quinolone-3-carboxylic acid motif has been widely recognized for its antibacterial effects. Fluoroquinolones, which are derivatives of this structure, are used as second-line drugs to treat tuberculosis, especially multidrug-resistant strains . The broad spectrum of activity makes these compounds critical in addressing bacterial infections.

- Anti-inflammatory Effects : Research indicates that compounds synthesized from this compound can inhibit the α4β7 integrin, which plays a crucial role in inflammatory bowel diseases like ulcerative colitis . This inhibition suggests potential therapeutic applications in managing autoimmune and inflammatory conditions.

Synthetic Methodologies

The synthesis of this compound and its derivatives involves various chemical reactions that facilitate the creation of biologically active compounds:

- Synthesis Pathways : A notable method involves the bromination of 3-aminoquinoline followed by carbonyl insertion to yield this compound methyl ester. This method is advantageous due to its straightforward procedure and high yield .

- Structural Modifications : The ability to modify the structure at the amino and carboxylic acid positions allows for the enhancement of biological activity. For example, substituents can be introduced at the 5-position to improve pharmacological properties .

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

作用機序

The mechanism of action of 5-Aminoquinoline-3-carboxylic acid involves its interaction with various molecular targets. In medicinal applications, it can inhibit enzymes or bind to specific receptors, thereby modulating biological pathways. For example, in antimalarial activity, it interferes with the parasite’s ability to detoxify heme, leading to its accumulation and subsequent parasite death .

類似化合物との比較

- Quinoline-3-carboxylic acid

- 4-Aminoquinoline

- Chloroquine

- Amodiaquine

Comparison: 5-Aminoquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to quinoline-3-carboxylic acid, the amino group at the 5-position enhances its reactivity and potential for forming hydrogen bonds. This makes it more versatile in medicinal chemistry applications .

生物活性

5-Aminoquinoline-3-carboxylic acid (5-AQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 5-AQCA, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-AQCA belongs to the quinoline family, characterized by a fused benzene and pyridine ring structure. Its molecular formula is C10H8N2O2. The presence of both amino and carboxylic acid functional groups contributes to its biological reactivity and interaction with various biological targets.

The biological activity of 5-AQCA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that 5-AQCA acts as an inhibitor for various enzymes, including protein kinases. For instance, derivatives of quinoline-3-carboxylic acids have demonstrated potent inhibition against protein kinase CK2, with IC50 values ranging from 0.65 to 18.2 μM .

- Antimicrobial Activity : Studies have shown that quinoline derivatives, including 5-AQCA, exhibit significant antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis, making them effective against a range of pathogens .

- Antitumor Activity : The compound has been investigated for its potential as an antitumor agent. It has been suggested that modifications at the amino and carboxyl positions can enhance its cytotoxic effects against cancer cells .

Therapeutic Applications

5-AQCA has been explored for various therapeutic applications:

- Anti-inflammatory Effects : The compound has shown promise in treating inflammatory diseases by inhibiting integrin interactions involved in lymphocyte migration. This mechanism is particularly relevant for conditions such as inflammatory bowel disease .

- Antimicrobial Treatments : Due to its antimicrobial properties, 5-AQCA is being studied as a potential treatment for bacterial infections, particularly those resistant to conventional antibiotics .

Case Studies and Research Findings

Several studies have documented the biological activity of 5-AQCA:

- Antitumor Activity : In vitro studies demonstrated that 5-AQCA derivatives exhibited significant cytotoxicity against various cancer cell lines. For example, one study reported that specific modifications increased the compound's effectiveness against breast cancer cells by inducing apoptosis through mitochondrial pathways .

- Enzyme Inhibition : A series of experiments focused on the inhibition of CK2 by quinoline derivatives revealed that 5-AQCA analogs could effectively reduce enzyme activity, demonstrating potential for use in cancer therapy where CK2 is often overexpressed .

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of quinoline derivatives found that compounds similar to 5-AQCA displayed potent inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

Data Summary Table

特性

IUPAC Name |

5-aminoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHMZYFYTXCZQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。